molecular formula C18H23N3O3 B611173 TASP 0433864

TASP 0433864

Cat. No.: B611173
M. Wt: 329.4 g/mol
InChI Key: IZYYTLCSQBACIP-AWEZNQCLSA-N
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Description

TASP 0433864, also known by its chemical name (2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide, is a selective positive allosteric modulator of metabotropic glutamate 2 receptors. This compound has shown significant potential in neurophysiological and antipsychotic applications due to its ability to modulate neurotransmitter activity .

Preparation Methods

The synthesis of TASP 0433864 involves several steps, starting with the preparation of the core imidazo[2,1-b]oxazole structure. The synthetic route typically includes:

    Formation of the imidazo[2,1-b]oxazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenoxy group: The phenoxy group is introduced via a nucleophilic substitution reaction.

    Final modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

TASP 0433864 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Therapeutic Potential

The primary applications of TASP 0433864 are in the areas of neuropsychiatry and neurophysiology:

  • Antipsychotic Effects : Research indicates that this compound may have antipsychotic properties, as it can potentiate the inhibitory effects of other compounds like DCG IV on excitatory postsynaptic potentials in hippocampal slices. This suggests a potential role in managing conditions such as schizophrenia .
  • Neuroprotective Effects : The compound has shown promise in reducing locomotor activity increases induced by drugs such as ketamine and methamphetamine, indicating possible neuroprotective effects against substance-induced hyperactivity .
  • Neurophysiological Studies :
    • A study conducted on hippocampal slices demonstrated that this compound significantly enhances the inhibitory effects of glutamate, suggesting its utility in modulating synaptic transmission and potentially treating excitatory disorders .
  • Behavioral Assessments in Animal Models :
    • In rodent models, this compound was administered to evaluate its effects on locomotor activity. Results indicated a reduction in drug-induced hyperactivity, paralleling findings from traditional antipsychotic medications .
  • Pharmacological Comparisons :
    • Comparative studies with other positive allosteric modulators revealed that this compound produces a greater maximum increase in FRET signals than some established modulators like BINA, indicating superior efficacy in activating mGlu2 receptors .

Mechanism of Action

TASP 0433864 exerts its effects by selectively modulating metabotropic glutamate 2 receptors. It acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand, glutamate. This modulation leads to increased inhibitory neurotransmission, which can counteract the hyperactivity of excitatory neurotransmitters often observed in conditions like schizophrenia .

Comparison with Similar Compounds

TASP 0433864 is unique in its high selectivity and potency as a positive allosteric modulator of metabotropic glutamate 2 receptors. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure, selectivity, and potency.

Biological Activity

TASP 0433864 is a compound recognized for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. This compound has been the subject of various studies aimed at understanding its biological activity, mechanisms of action, and potential therapeutic applications.

This compound functions by binding to the transmembrane domains of mGluRs, enhancing receptor activation in response to glutamate. This allosteric modulation leads to increased receptor internalization and signaling efficacy. Studies have shown that co-application of this compound with glutamate results in significant internalization of mGluR2, indicating its potent modulatory effects on receptor dynamics .

Key Studies and Results

  • Internalization Assays :
    • In experiments utilizing SNAP-tag-based surface labeling, this compound demonstrated a clear dose-dependent internalization of mGluR2 when combined with glutamate. This effect was more pronounced compared to other PAMs like VU6023326 .
  • Functional Characterization :
    • This compound produced a maximum Förster resonance energy transfer (FRET) increase that was significantly higher than that observed with other modulators, suggesting superior efficacy in enhancing receptor signaling .
  • Comparative Analysis :
    • In comparative studies, this compound outperformed several other allosteric modulators in terms of both potency and the extent of receptor activation, reinforcing its potential as a lead compound for further drug development targeting mGluRs .

Application in Psychiatric Disorders

Research has highlighted the potential of this compound in addressing symptoms associated with psychiatric disorders characterized by dysregulated glutamatergic signaling. For instance, its ability to modulate impulsivity through G-protein signaling pathways has been explored in preclinical models of conditions such as ADHD and addiction .

  • Study Design : Mice were subjected to behavioral tests assessing impulsivity following treatment with this compound. Results indicated a significant reduction in impulsive responses, suggesting that modulation of mGluR activity could offer therapeutic benefits for impulse control disorders.

Data Summary

Parameter This compound Comparison Compound Notes
Maximum FRET Increase~1.3 timesLY48Indicates higher efficacy
Internalization EffectSignificantMinimal with LY341495Stronger modulation observed
Impulsivity ReductionYesNot applicableEffective in preclinical models

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying TASP 0433864?

  • Methodological Answer : A well-structured research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and integrate frameworks like PICO (Population, Intervention, Comparison, Outcome) for preclinical studies. For this compound, focus on gaps in existing literature, such as its mechanism of action or unexplored biological targets. Ensure the question is complex (e.g., "How does this compound modulate [specific pathway] in [cell type/model] under varying pH conditions?") and avoids broad phrasing. Use systematic literature reviews to identify knowledge gaps and refine hypotheses .

  • Table: Key Criteria for Research Questions

CriterionApplication to this compound Research
Feasible Align with available lab resources and timelines.
Novel Address understudied aspects (e.g., metabolite stability).
Relevant Link to current trends (e.g., targeted therapies).

Q. What experimental design considerations are critical for this compound studies?

  • Methodological Answer : Adopt a robust design with controls for confounding variables (e.g., solvent effects, temperature fluctuations). For in vitro assays, include positive/negative controls and replicate experiments across independent batches to ensure reproducibility. Follow guidelines for reporting methods, such as detailing synthesis protocols (e.g., purity verification via HPLC) and statistical power calculations for sample size .

  • Table: Experimental Variables

Variable TypeExample for this compound
Independent Dosage, exposure time.
Dependent Enzyme inhibition rate, cytotoxicity.
Controlled Cell culture conditions, solvent concentration.

Q. How to conduct a comprehensive literature review for this compound?

  • Methodological Answer : Use databases like PubMed and SciFinder to retrieve primary sources, prioritizing peer-reviewed journals. Critically evaluate studies for biases (e.g., conflict of interest in industry-funded research) and synthesize findings into a comparative table. Focus on gaps, such as conflicting results in pharmacokinetic profiles or unvalidated mechanistic claims .

Q. What are best practices for ensuring reproducibility in this compound experiments?

  • Methodological Answer : Document all protocols in detail, including equipment calibration and reagent lot numbers. Share raw data and code for statistical analysis in supplementary materials. For synthesis, validate compound identity through NMR, mass spectrometry, and elemental analysis, as required by leading chemistry journals .

Q. How to select analytical methods for characterizing this compound?

  • Methodological Answer : Match methods to research objectives:

  • Structural Elucidation : XRD or cryo-EM for crystalline forms.
  • Purity Assessment : HPLC with UV/Vis detection.
  • Functional Analysis : Surface plasmon resonance (SPR) for binding affinity.
    Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR) .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo data for this compound?

  • Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess bioavailability and tissue penetration. Use in silico tools (e.g., molecular docking) to predict metabolite interactions. Replicate in vivo conditions in 3D cell cultures or organ-on-a-chip systems to bridge discrepancies .

Q. What strategies optimize cross-disciplinary approaches for this compound research?

  • Methodological Answer : Integrate computational chemistry (e.g., QSAR models), bioinformatics (pathway analysis), and synthetic biology (engineered biosensors). Establish collaboration frameworks with shared data repositories and regular interdisciplinary team reviews .

Q. How to design longitudinal studies for this compound’s long-term effects?

  • Methodological Answer : Use staggered dosing regimens in animal models and incorporate biomarkers for early toxicity detection. Apply mixed-effects models to account for individual variability and censored data. Ensure ethical compliance through IACUC-approved protocols .

Q. What methodologies address batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (temperature, catalyst load) via DOE (Design of Experiments). Characterize intermediates with real-time PAT (Process Analytical Technology) tools like FTIR. Compare batch analyses using multivariate statistics (PCA or PLS) .

Q. How to apply machine learning to predict this compound’s interactions?

  • Methodological Answer :
    Train models on curated datasets (e.g., ChEMBL, PubChem) using features like molecular descriptors or fingerprinting. Validate predictions with in vitro assays for key targets. Use SHAP (SHapley Additive exPlanations) values to interpret model outputs and prioritize experimental follow-ups .

Properties

IUPAC Name

(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYYTLCSQBACIP-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C2N1C[C@H](O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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